molecular formula C16H14Cl2FNO2 B3925604 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide CAS No. 6380-19-4

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide

Cat. No.: B3925604
CAS No.: 6380-19-4
M. Wt: 342.2 g/mol
InChI Key: PCFCEWSQHINEPG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and fluorobenzyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Conversion to 2,4-dichlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The acyl chloride is reacted with 4-fluorobenzylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenoxy and fluorobenzyl groups can enhance binding affinity and specificity, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Similar in structure but lacks the fluorobenzyl group.

    N-(4-fluorobenzyl)propanamide: Similar but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide is unique due to the combination of dichlorophenoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO2/c1-10(22-15-7-4-12(17)8-14(15)18)16(21)20-9-11-2-5-13(19)6-3-11/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCEWSQHINEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387595
Record name 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-19-4
Record name 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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